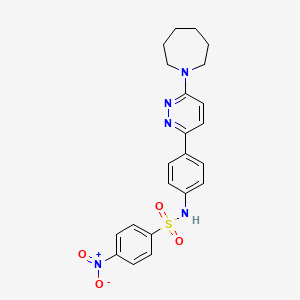

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring at the 6-position and a 4-nitrophenylsulfonamide group at the para position of the adjacent phenyl ring. This compound combines a heterocyclic scaffold (pyridazine) with a sulfonamide pharmacophore, a structural motif commonly associated with biological activity, particularly in enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4S/c28-27(29)19-9-11-20(12-10-19)32(30,31)25-18-7-5-17(6-8-18)21-13-14-22(24-23-21)26-15-3-1-2-4-16-26/h5-14,25H,1-4,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMWEGQCOFFMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl group. The final step involves the introduction of the nitrobenzenesulfonamide moiety under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

Compound D8 (from )

- Structure : N-(((3aR,4R,6R,6aR)-2,2-dimethyl-6-(6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)-N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

- Key Differences :

- Replaces pyridazine with a purine ring.

- Contains a trifluoromethylphenyl-piperazine substituent and a tetrahydrofurodioxolane ring.

- Molecular Weight : 605.1 [M+H]+ (vs. target compound’s estimated ~500–550 Da).

- Activity : Designed as a potent inhibitor of Mycobacterium, highlighting sulfonamide utility in antimicrobial agents .

Example 57 (from )

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide

- Key Differences :

- Features a pyrazolo[3,4-d]pyrimidine core instead of pyridazine.

- Includes a chromen-4-one substituent and cyclopropylamine group.

- Molecular Weight : 616.9 (M+) vs. target compound.

N-Allyl-4-nitrobenzenesulfonamide Derivatives (from )

- Examples :

- 2o : N-Allyl-N-(2,4-dimethyl-6-(p-tolylethynyl)phenyl)-4-nitrobenzenesulfonamide

- 2p : N-Allyl-N-(2,4-dimethyl-6-(phenylethynyl)phenyl)-4-nitrobenzenesulfonamide

- Key Differences :

- Allyl groups replace the azepane-pyridazine-phenyl backbone.

- Substituents include tolylethynyl or phenylethynyl groups.

- Stereochemical Purity : High enantiomeric excess (89–92% ee) via catalytic enantioselective synthesis.

- Molecular Weights : ~500–550 Da, comparable to the target compound.

- Relevance : Demonstrates the impact of substituent bulk and electronic effects on sulfonamide reactivity and chiral resolution .

Comparative Analysis Table

Research Findings and Implications

- Structural Flexibility vs. Activity: The azepane ring in the target compound may confer better target adaptability compared to rigid purine (D8) or chromenone (Example 57) cores, though this could trade off with metabolic stability .

- Synthetic Challenges : The target compound’s pyridazine-azepane linkage may require specialized coupling techniques, unlike the Suzuki-driven synthesis of Example 57 or enantioselective methods for 2o/2p .

Biological Activity

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azepane ring, a pyridazine moiety, and a sulfonamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 494.5 g/mol

- Molecular Formula: C23H22N4O4S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group enhances its binding affinity, potentially leading to inhibition or modulation of target enzymes involved in various biological pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives of phenylisoxazole exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae and Pseudomonas syringae . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

Research has indicated that compounds with similar structural features may possess anticancer properties. For example, studies on sulfonamide derivatives have shown their ability to inhibit androgen receptors in prostate cancer cells . This suggests that this compound could be explored for similar therapeutic applications.

Case Studies

-

Antibacterial Screening:

In a study evaluating various nitro-substituted compounds, derivatives were tested for their efficacy against bacterial strains. Compounds showed varying degrees of inhibition, with some achieving over 90% inhibition at specific concentrations . This highlights the potential for further exploration of this compound in antibacterial research. -

Anticancer Activity:

A series of sulfonamide derivatives were evaluated for their ability to act as androgen receptor antagonists. One compound demonstrated an IC50 value of 0.47 μM against prostate cancer cell lines, indicating strong potential for this class of compounds in cancer therapy . The structural attributes of this compound may similarly confer anticancer properties.

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Step 2: Functionalization of the pyridazine ring with azepane via nucleophilic substitution under reflux conditions (e.g., using DMF as solvent at 80–100°C) .

- Step 3: Sulfonamide coupling using 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. Characterization Methods :

- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation .

- Structural Confirmation: (aromatic protons at δ 7.5–8.5 ppm, azepane protons at δ 1.5–3.0 ppm), , and IR spectroscopy (sulfonamide S=O stretch at ~1350–1150 cm) .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

- pH-Dependent Stability: Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Light Sensitivity: Conduct photostability studies using UV-Vis irradiation (ICH Q1B guidelines) .

Q. What preliminary biological assays are suitable for assessing this compound’s activity?

- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Mycobacterium tuberculosis as in ) .

- Enzyme Inhibition: Test against targets like carbonic anhydrase or dihydrofolate reductase using fluorometric or spectrophotometric assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Conflicts may arise due to:

- Cellular Uptake Issues: Measure intracellular concentrations via LC-MS/MS .

- Metabolic Instability: Incubate the compound with liver microsomes (human/rat) to identify metabolites .

- Assay Variability: Standardize protocols (e.g., ATP levels for cytotoxicity normalization) and validate using positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the sulfonamide or nitro positions .

- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance plasma stability .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Core Modifications: Synthesize analogs with substituted azepane (e.g., piperidine) or pyridazine rings (e.g., methyl or methoxy groups) .

- Sulfonamide Variations: Replace the nitro group with cyano, amino, or halogens .

- Bioisosteric Replacement: Substitute the pyridazine with triazole or pyrimidine rings .

Example SAR Table:

| Modification Site | Analog Structure | Bioactivity Trend |

|---|---|---|

| Pyridazine (C6) | Piperidine instead of azepane | Reduced antimicrobial activity |

| Sulfonamide (Nitro) | Amino substitution | Enhanced enzyme inhibition |

Q. What analytical techniques resolve contradictions in binding affinity data from SPR vs. ITC?

- SPR Artifacts: Check for nonspecific binding using reference flow cells and regenerate the sensor surface with NaOH .

- ITC Enthalpy-Entropy Compensation: Analyze thermodynamic parameters to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .

- Orthogonal Validation: Use fluorescence polarization or microscale thermophoresis (MST) .

Q. How can reaction yields be improved during large-scale synthesis?

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura coupling .

- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) for azepane substitution .

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity .

Q. What computational methods predict off-target interactions?

- Molecular Docking: Use AutoDock Vina with PDB structures of homologous proteins .

- Pharmacophore Mapping: Identify common features with known inhibitors (e.g., sulfonamide-containing drugs) .

- Machine Learning Models: Train on ChEMBL datasets to predict cytochrome P450 interactions .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .

- Membrane Permeability: Measure logP values and correlate with cytotoxicity (e.g., higher logP may enhance uptake in hydrophobic membranes) .

- Resistance Screening: Expose cells to sublethal doses and monitor for acquired mutations via whole-genome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.